5-Methyl-1,3,4-oxadiazole-2-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C3H5N3O3S |
|---|---|
Molecular Weight |
163.16 g/mol |
IUPAC Name |
5-methyl-1,3,4-oxadiazole-2-sulfonamide |
InChI |
InChI=1S/C3H5N3O3S/c1-2-5-6-3(9-2)10(4,7)8/h1H3,(H2,4,7,8) |
InChI Key |
DFJUGCOTFVEQCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)S(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 5 Methyl 1,3,4 Oxadiazole 2 Sulfonamide and Its Analogues
General Synthetic Pathways for 1,3,4-Oxadiazole (B1194373) Ring Construction
The formation of the 1,3,4-oxadiazole ring is a cornerstone of synthesizing the target compound and its derivatives. This is typically achieved through cyclization reactions, often involving dehydration, with various methods available to drive this transformation, including conventional heating and microwave-assisted techniques.
Cyclization Reactions and Dehydration Methods
The most prevalent method for constructing the 2,5-disubstituted 1,3,4-oxadiazole core involves the cyclodehydration of 1,2-diacylhydrazines. nih.gov This intramolecular cyclization is facilitated by a range of dehydrating agents that promote the formation of the stable five-membered aromatic ring. Commonly employed reagents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and phosphorus pentoxide (P₂O₅). nih.govbiointerfaceresearch.com The choice of dehydrating agent can be crucial and is often determined by the nature of the substituents on the diacylhydrazine precursor and the desired reaction conditions.
For instance, the synthesis of 2,5-dialkyl-1,3,4-oxadiazoles has been effectively carried out by reacting N,N'-diacylhydrazines with phosphorus oxychloride, either in an anhydrous solvent like toluene (B28343) or under solvent-free conditions. nih.gov The reaction proceeds by heating the mixture to reflux, with the progress monitored by thin-layer chromatography. nih.gov After completion, excess phosphorus oxychloride is removed, and the product is isolated and purified. nih.gov
Another widely used approach is the oxidative cyclization of N-acylhydrazones, which are typically formed from the condensation of an acid hydrazide with an aldehyde. nih.gov This method utilizes oxidizing agents such as potassium permanganate, bromine in acetic acid, or chloramine-T to facilitate the ring closure. nih.govbiointerfaceresearch.com
Microwave-Assisted Synthesis Approaches
In recent years, microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction times, improving yields, and promoting greener chemical processes. The synthesis of 1,3,4-oxadiazole derivatives has significantly benefited from this technology. Microwave irradiation can be employed for both the cyclodehydration of diacylhydrazines and the oxidative cyclization of acylhydrazones. mdpi.comnih.gov
For example, the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has been achieved by the microwave-assisted reaction of aromatic acids and hydrazine (B178648) hydrochloride in the presence of phosphorus pentoxide and orthophosphoric acid. wjarr.com Similarly, the oxidative cyclization of N-acylhydrazones using chloramine-T can be efficiently conducted under microwave irradiation. nih.gov The use of microwave heating often leads to shorter reaction times and cleaner reaction profiles compared to conventional heating methods. nih.gov
Furthermore, solvent-free microwave-assisted synthesis has been developed for the cyclization of diacylhydrazines using silica-supported dichlorophosphate (B8581778) as the cyclodehydration agent, offering an environmentally benign alternative. nih.gov
Targeted Synthetic Strategies for Sulfonamide Integration with the Oxadiazole Core
The incorporation of a sulfonamide group at the 2-position of the 5-methyl-1,3,4-oxadiazole ring requires a multi-step synthetic sequence that begins with appropriately functionalized precursors.
Preparation of 1,3,4-Oxadiazole-Sulfonamide Hybrid Structures
A direct and effective method for the synthesis of 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide involves the cyclization of a pre-formed sulfonamide-containing precursor. The key intermediate in this synthesis is 4-(2-acetylhydrazine-1-carbonyl)-benzenesulfonamide. This compound is subjected to cyclodehydration using a dehydrating agent such as phosphorus oxychloride.
The reaction is typically carried out by heating the precursor with an excess of phosphorus oxychloride. nih.gov The excess reagent is then removed under vacuum, and the resulting product is neutralized and purified to yield the desired 5-methyl-1,3,4-oxadiazole-2-sulfonamide. nih.gov This targeted approach ensures the correct placement of both the methyl and sulfonamide groups on the oxadiazole ring.
Regioselective Functionalization and Derivatization
Regioselective functionalization of the 1,3,4-oxadiazole ring can be a powerful tool for introducing substituents at specific positions. While direct sulfonation of a pre-formed 5-methyl-1,3,4-oxadiazole is challenging, regioselective metalation followed by quenching with a suitable electrophile offers a viable route for derivatization.
For instance, the 1,3,4-oxadiazole scaffold can undergo regioselective zincation or magnesiation using sterically hindered TMP (2,2,6,6-tetramethylpiperidyl) bases. biointerfaceresearch.comresearchgate.net This metalation can occur at a specific carbon atom of the ring, allowing for the subsequent introduction of various functional groups by reaction with an appropriate electrophile. This strategy provides a pathway to functionalized heterocycles while tolerating a range of other functional groups. biointerfaceresearch.comresearchgate.net While not a direct route to the sulfonamide, this methodology highlights the potential for regioselective derivatization of the oxadiazole core.
Synthesis of Precursor Molecules for Sulfonamide Linkage
The synthesis of the crucial precursor, 4-(2-acetylhydrazine-1-carbonyl)-benzenesulfonamide, begins with the preparation of the hydrazide of 4-sulfamoylbenzoic acid. This can be achieved through the reaction of a 4-sulfamoylbenzoic acid derivative, such as its ester, with hydrazine hydrate. nih.govnih.gov
Advanced Spectroscopic and Crystallographic Characterization of 5 Methyl 1,3,4 Oxadiazole 2 Sulfonamide Derivatives
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are instrumental in piecing together the molecular puzzle of 5-Methyl-1,3,4-oxadiazole-2-sulfonamide derivatives. Each technique provides a unique set of data that, when combined, allows for the unambiguous confirmation of the synthesized structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. In the study of 1,3,4-oxadiazole (B1194373) derivatives, both ¹H and ¹³C NMR provide critical information for structural confirmation. nih.gov
¹H NMR: The proton NMR spectra of 5-methyl-1,3,4-oxadiazole derivatives typically show a characteristic singlet for the methyl (CH₃) protons. For instance, in 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine, the methyl protons appear at approximately 2.39 ppm. researchgate.net Aromatic protons on substituted rings will appear in the downfield region, generally between 7.0 and 8.5 ppm, with their multiplicity and integration corresponding to the substitution pattern. researchgate.netmdpi.com Protons of amine (NH or NH₂) groups can be observed as broad singlets and their chemical shifts can vary. nih.gov
¹³C NMR: The carbon NMR spectra provide key information about the carbon environments within the molecule. The two carbons of the 1,3,4-oxadiazole ring are typically observed in the range of δ 158-173 ppm. nih.gov For example, in 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, the oxadiazole ring carbons appear at δ 164.32 and 161.98 ppm. researchgate.net The methyl carbon attached to the oxadiazole ring gives a signal in the aliphatic region, often around 21 ppm. researchgate.net Aromatic carbons resonate in the δ 120-150 ppm range, with quaternary carbons appearing at the lower field end of this range. researchgate.net
Table 1: Representative NMR Data for 1,3,4-Oxadiazole Derivatives
| Compound | Nucleus | Chemical Shift (δ ppm) | Assignment |
|---|---|---|---|
| 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine researchgate.net | ¹H | 2.39 | -CH₃ |
| 4.05 | -CH₂- | ||
| 7.42 - 8.00 | Aromatic-H | ||
| ¹³C | 21.59 | -CH₃ | |
| 50.24 | -CH₂- | ||
| 121.11 - 142.59 | Aromatic-C | ||
| 161.98, 164.32 | Oxadiazole-C | ||
| 5-Amino-1,3,4-thiadiazole-2-sulfonamide nih.gov | ¹H | 7.81, 8.06 | -NH₂ |
| ¹³C | 158.34, 172.13 | Thiadiazole-C |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound derivatives, characteristic absorption bands confirm the presence of key structural features.
The sulfonamide group (SO₂NH₂) exhibits two distinct stretching vibrations for the S=O bond, typically in the ranges of 1370–1330 cm⁻¹ (asymmetric) and 1180–1160 cm⁻¹ (symmetric). The N-H stretching of the sulfonamide can be observed around 3300 cm⁻¹. The 1,3,4-oxadiazole ring itself shows characteristic absorptions. The C=N stretching vibration is typically found in the region of 1650–1600 cm⁻¹. mdpi.com The C-O-C stretching of the oxadiazole ring can be seen around 1250-1020 cm⁻¹. uzh.ch The presence of a methyl group is indicated by C-H stretching vibrations just below 3000 cm⁻¹. Aromatic C-H stretching appears above 3000 cm⁻¹. uzh.ch
Table 2: Characteristic IR Absorption Frequencies for 1,3,4-Oxadiazole Derivatives
| Functional Group | Vibration Type | Frequency Range (cm⁻¹) |
|---|---|---|
| N-H (Sulfonamide) | Stretch | ~3300 |
| C-H (Aromatic) | Stretch | >3000 |
| C-H (Aliphatic) | Stretch | <3000 |
| C=N (Oxadiazole) | Stretch | 1650–1600 mdpi.com |
| S=O (Sulfonamide) | Asymmetric Stretch | 1370–1330 |
| S=O (Sulfonamide) | Symmetric Stretch | 1180–1160 |
| C-O-C (Oxadiazole) | Stretch | 1250–1020 uzh.ch |
High-Resolution Mass Spectrometry (HRMS/LC-MS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. rrpharmacology.rumdpi.com This technique is crucial for confirming the identity of newly synthesized this compound derivatives and their metabolites. rrpharmacology.ruresearchgate.netrrpharmacology.ru
When coupled with Liquid Chromatography (LC-MS), it becomes a powerful tool for separating and identifying compounds in a mixture, which is particularly useful in metabolite identification studies. rrpharmacology.ru For 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide, HRMS can confirm the molecular ion peak and its fragmentation pattern can provide further structural information. For example, in the negative ion mode, the molecular ion [M-H]⁻ would be observed, and key fragment ions corresponding to the loss of SO₂ or other parts of the molecule can help to piece together the structure. rrpharmacology.ru One study identified metabolites such as N-hydroxy-4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and 4-(5-(hydroxymethyl)-1,3,4-oxadiazole-2-yl)-benzenesulfonamide using HPLC-MS/MS. rrpharmacology.ru
Crystallographic Analysis for Three-Dimensional Molecular Architecture
While spectroscopic techniques reveal the connectivity of atoms, crystallographic analysis, specifically single-crystal X-ray diffraction, provides the definitive three-dimensional structure of a molecule in the solid state.
Single Crystal X-Ray Diffraction Studies
Single-crystal X-ray diffraction is the gold standard for determining the precise arrangement of atoms in a crystalline solid. This technique has been successfully applied to various 1,3,4-oxadiazole derivatives to determine their molecular geometry, bond lengths, and bond angles with high precision. rsc.org
For a derivative of this compound, a single-crystal X-ray structure would reveal the planarity of the oxadiazole ring and the geometry around the sulfur atom of the sulfonamide group. For instance, in the crystal structure of 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole, the thiadiazole and thiazole (B1198619) rings were found to be non-planar with a dihedral angle of 32.61 (10)°. nih.gov Similarly, the dihedral angle between the phenyl and oxadiazole rings in 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine was found to be 26.37°. nih.gov Such data is crucial for understanding the molecule's conformation and potential interactions.
Table 3: Illustrative Crystallographic Data for a 1,3,4-Oxadiazole Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic researchgate.net |
| Space Group | P2₁/n researchgate.net |
| a (Å) | 4.7946 (15) researchgate.net |
| b (Å) | 13.775 (4) researchgate.net |
| c (Å) | 11.722 (4) researchgate.net |
| β (°) | 96.557 (5) researchgate.net |
| Volume (ų) | 769.1 (4) researchgate.net |
| Z | 4 researchgate.net |
Data for 5-(4-pyridyl)-1,3,4-oxadiazole-2(3H)-thione researchgate.net
Analysis of Intermolecular Interactions and Crystal Packing
The way molecules pack in a crystal is determined by a network of intermolecular interactions. Single-crystal X-ray diffraction data allows for a detailed analysis of these interactions, which include hydrogen bonds, π-π stacking, and other weaker van der Waals forces. rsc.org
In the crystal structures of 1,3,4-oxadiazole derivatives, N-H···N and C-H···N hydrogen bonds are commonly observed, often linking molecules into chains or more complex three-dimensional networks. nih.gov For example, in 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine, adjacent molecules are linked by N—H⋯N hydrogen bonds. nih.gov π-π stacking interactions between the oxadiazole ring and other aromatic systems can also play a significant role in the crystal packing. nih.gov The analysis of these noncovalent interactions is essential for understanding the physical properties of the solid material and for crystal engineering efforts. rsc.orgresearchgate.net Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these intermolecular interactions within the crystal lattice. rsc.org
Computational Chemistry and Theoretical Insights into 5 Methyl 1,3,4 Oxadiazole 2 Sulfonamide
Quantum Chemical Calculations on Electronic Structure and Reactivity
Quantum chemical calculations are employed to investigate the electronic properties and reactivity of a molecule at the atomic level.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. For 5-Methyl-1,3,4-oxadiazole-2-sulfonamide, DFT studies would typically be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to optimize the molecule's geometry and calculate its electronic properties. These calculations would provide information on bond lengths, bond angles, and dihedral angles, offering a three-dimensional understanding of the molecule's shape.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. For this compound, this analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions.
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the reactivity of a molecule. These include:
Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons.
Chemical Hardness (η): A measure of the resistance to charge transfer.
Chemical Softness (S): The reciprocal of chemical hardness, indicating a higher reactivity.
Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an MEP map would show the negative potential (typically colored red) around the oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack, and positive potential (typically colored blue) around the hydrogen atoms, indicating sites for nucleophilic attack.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation are used to study the interactions between a small molecule and a biological macromolecule, such as a protein.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. For this compound, which contains a sulfonamide group—a known zinc-binding group in several enzymes—a common target for docking studies would be carbonic anhydrases. These studies would predict the binding mode and affinity of the compound within the active site of different carbonic anhydrase isozymes, providing insights into its potential as an inhibitor. The results would typically be presented as a binding score (e.g., in kcal/mol) and a visualization of the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues.
Molecular Dynamics (MD) Simulations for Complex Stability
Currently, there is no publicly available scientific literature detailing Molecular Dynamics (MD) simulations specifically performed on this compound to assess the stability of its complexes.
MD simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique allows researchers to observe how a molecule, such as this compound, interacts with its environment or other molecules, such as biological macromolecules like proteins or enzymes. By simulating these interactions, scientists can predict the stability of the resulting complex. Key parameters derived from MD simulations, such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and binding free energies, provide quantitative measures of how stable the complex is and which parts of the molecules are most crucial for the interaction. While this methodology has been applied to various other 1,3,4-oxadiazole (B1194373) derivatives to explore their potential as therapeutic agents, specific studies on this compound are not found in the reviewed scientific literature.
Hirshfeld Surface Analysis of Intermolecular Interactions
Specific studies conducting Hirshfeld surface analysis on the crystal structure of this compound have not been identified in the public domain.
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. This method partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest within the crystal) dominates over the electron distribution of all other molecules. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify key intermolecular contacts, including hydrogen bonds and van der Waals forces.
The analysis generates a unique two-dimensional "fingerprint plot" that summarizes the intermolecular contacts in the crystal. Different types of interactions appear as distinct features in these plots, and the relative area of these features corresponds to the extent of each type of contact. This provides a detailed picture of the crystal packing and the forces holding the molecules together. Although Hirshfeld surface analysis is a powerful technique for understanding the solid-state behavior of sulfonamide and oxadiazole-containing compounds, a crystal structure for this compound, which is a prerequisite for this analysis, is not available in the surveyed literature. Therefore, a specific Hirshfeld surface analysis for this compound cannot be presented.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Elucidating Structural Determinants for Biological Activity
The biological activity of compounds derived from the 5-Methyl-1,3,4-oxadiazole-2-sulfonamide scaffold is intrinsically linked to its core structural features. The 1,3,4-oxadiazole (B1194373) ring is a five-membered heterocycle that is considered a bioisostere of ester and amide groups, offering metabolic stability and specific spatial arrangements of heteroatoms crucial for molecular interactions. The sulfonamide (-SO₂NH₂) moiety is a well-established pharmacophore, notably for its ability to inhibit enzymes like carbonic anhydrase by coordinating with a zinc ion in the active site.
The synergistic combination of the 1,3,4-thiadiazole (B1197879) and 1,3-thiazole rings, connected by a sulfur atom, is anticipated to produce synergistic biological effects. nih.gov Thiadiazoles are frequently implicated in enzyme inhibition and interactions with metal ions, whereas thiazoles augment interactions with biological targets like proteins or nucleic acids. nih.gov
Impact of Substituent Effects on the this compound Scaffold
The modification of the core this compound structure with various substituents is a primary strategy for modulating potency, selectivity, and pharmacokinetic properties. The nature and position of these substituents can profoundly influence the electronic and steric profile of the molecule, thereby altering its binding affinity to target receptors or enzymes.
For instance, in the related compound ODASA, the metabolic conversion to 4-[5-(hydroxymethyl)-1,3,4-oxadiazole-2-yl]-benzenesulfonamide (M1) and N-hydroxy-4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide (M2) demonstrates the direct impact of introducing a hydroxyl group. cyberleninka.ru This substitution increases polarity, which typically affects solubility and excretion.
Broader studies on related 1,3,4-oxadiazole series reveal general principles of substituent effects. In analyses of 5-aryl-1,3,4-oxadiazole-2-thiols, substituents on the phenyl ring were found to significantly influence antimicrobial activity. mdpi.com For example, antitubercular activity was shown to increase in the order of 4-Cl < 4-NO₂ < 4-H < 4-Br < 4-I < 4-OH, indicating that both the electronic nature and size of the substituent are critical. mdpi.com Similarly, research on benzofuran-1,3,4-oxadiazole hybrids showed that the presence of a 5-bromo moiety on the benzofuran (B130515) ring resulted in a higher binding affinity towards the target enzyme compared to analogues without it. nih.gov These findings suggest that incorporating electron-withdrawing groups or halogens at specific positions can enhance biological activity.
The following table illustrates the impact of metabolic substitutions on the ODASA scaffold, a close analogue of the target compound.
| Compound | Modification on Scaffold | Resulting Moiety | Significance |
| ODASA (Parent) | None | 5-methyl; -SO₂NH₂ | Parent drug structure |
| Metabolite M1 | Hydroxylation of methyl group | 5-(hydroxymethyl) | Alters polarity and metabolism cyberleninka.ru |
| Metabolite M2 | N-hydroxylation of sulfonamide | -SO₂NH(OH) | Modifies the key enzyme-binding group cyberleninka.ru |
Molecular Interaction and Mechanistic Elucidation Studies of 5 Methyl 1,3,4 Oxadiazole 2 Sulfonamide Derivatives
Investigations of Molecular Binding Mechanisms with Biological Targets
The therapeutic efficacy of 5-Methyl-1,3,4-oxadiazole-2-sulfonamide derivatives is fundamentally linked to their ability to bind with high affinity and specificity to biological targets. The heterocyclic 1,3,4-oxadiazole (B1194373) ring is noted for its metabolic profile and hydrogen bonding capability, which are significant for its medicinal applications. nih.gov Molecular docking and X-ray crystallography studies have been instrumental in elucidating the precise nature of these interactions, revealing a complex interplay of forces that govern the binding process.
Hydrogen bonds are a cornerstone of the binding affinity for many 1,3,4-oxadiazole derivatives. These interactions often involve the nitrogen and oxygen atoms of the oxadiazole ring and the sulfonamide moiety, which can act as hydrogen bond acceptors and donors, respectively. For instance, in the inhibition of α-glucosidase, docking studies of potent benzofuran-oxadiazole hybrid inhibitors revealed crucial hydrogen bonding with key amino acid residues such as Glu 276 and Asp 214 within the enzyme's active site. researchgate.net Similarly, studies on thiazolidinedione-1,3,4-oxadiazole hybrids as thymidylate synthase inhibitors have shown that these compounds establish critical H-bond interactions within the enzyme's binding region. researchgate.net The presence of hydroxyl groups on the aryl substituents of these derivatives can further enhance binding affinity through additional hydrogen bonding opportunities with the target protein. acs.org
Beyond hydrogen bonding, cation-π and hydrophobic interactions play a significant role in the stable binding of these derivatives. The aromatic nature of the 1,3,4-oxadiazole ring and its various aryl substituents facilitates π-π stacking and hydrophobic interactions with aromatic amino acid residues in the target's binding pocket. For example, the binding of certain derivatives to α-glucosidase is stabilized by arene-arene interactions with residues like Phe 177. researchgate.net The inhibition of thymidylate synthase by 1,3,4-oxadiazole hybrids also involves significant π-π interactions within the enzyme's active site. researchgate.net The hydrophobic nature of target enzymes, such as the membrane-bound lanosterol-14α-demethylase (CYP51), underscores the importance of these interactions for effective binding and inhibition. nih.gov
Detailed analysis of the binding sites provides a structural basis for the observed inhibitory activity and selectivity. In the case of Glycogen Synthase Kinase-3beta (GSK-3β), the binding mode of a potent 1,3,4-oxadiazole derivative was precisely determined through an X-ray co-crystal structure, offering a clear picture of its orientation and interactions within the active site. nih.gov For other enzymes, molecular docking has identified the specific amino acid residues that are critical for binding.
The following table summarizes key amino acid residues involved in the binding of 1,3,4-oxadiazole derivatives to various target proteins, as identified through molecular modeling studies.
| Target Enzyme | Interacting Amino Acid Residues | Type of Interaction |
| α-Amylase | TRP 59, GLN 63, TYR 62, ASP 197, ARG 195, HIS 299, TRP 58, ASP 300, HIS 305 nih.gov | Not Specified |
| α-Glucosidase | Glu 276, Asp 214, Phe 177 researchgate.net | Hydrogen Bonding, Arene-Arene |
| α-Glucosidase | Asp203, Asp542, Asp327, His600, Arg526 mdpi.com | Not Specified |
| Thymidylate Synthase | Not specified by residue name, but located in the binding region researchgate.net | H-bond, π-π interaction |
| GSK-3β | Not specified by residue name, but binding mode determined by X-ray co-crystal structure nih.gov | Not Specified |
Enzyme Inhibition Mechanisms
Derivatives of this compound have been investigated as inhibitors of a wide array of enzymes implicated in various diseases. The core scaffold can be chemically modified to achieve potency and selectivity against specific targets.
The primary mechanism of carbonic anhydrase inhibition by sulfonamide-containing compounds involves the coordination of the sulfonamide group (SO₂NH₂) to the zinc ion (Zn²⁺) located at the enzyme's active site. This interaction displaces the zinc-bound water molecule (or hydroxide (B78521) ion), which is essential for the catalytic hydration of carbon dioxide, thereby blocking the enzyme's function. nih.gov
Specifically, 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide is recognized as a new selective inhibitor of carbonic anhydrase II (CAII). rrpharmacology.ruresearchgate.net Derivatives of heterocyclic sulfonamides have shown potent inhibitory activity against several human (h) CA isoforms. For example, certain five-membered heterocyclic sulfonamides exhibit inhibition constants in the low nanomolar range against hCA I, hCA II, and the tumor-associated isoform hCA IX. nih.gov The high affinity for isoforms like hCA IX makes them promising candidates for further development. nih.gov
The table below presents the inhibitory activity of some heterocyclic sulfonamide derivatives against different human carbonic anhydrase isoforms.
| Compound Class | hCA I | hCA II | hCA IX |
| 5-Membered Heterocyclic Sulfonamides (General) | Kᵢ: 3–12 nM nih.gov | Kᵢ: 0.20–5.96 nM nih.gov | Kᵢ: 3–45 nM nih.gov |
| Amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide | IC₅₀: 3.25–4.75 µM nih.gov | IC₅₀: 0.055–2.6 µM nih.gov | Not Reported |
Note: Kᵢ represents the inhibition constant, while IC₅₀ is the half-maximal inhibitory concentration.
The versatility of the 1,3,4-oxadiazole scaffold has led to the development of inhibitors for numerous other enzymes crucial to various pathological processes.
Aldo-Keto Reductase (AKR): Human aldo-keto reductases, particularly AKR1C1 and AKR1C3, are involved in steroid metabolism and are targets for cancer therapy. nih.govunito.it While various scaffolds have been explored as AKR inhibitors, the specific development of this compound derivatives for this target requires further focused investigation.
Glycogen Synthase Kinase-3beta (GSK-3β): GSK-3β is implicated in the progression of Alzheimer's disease. A series of 2-{3-[4-(Alkylsulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole derivatives have been identified as novel, potent, and highly selective inhibitors of GSK-3β. nih.govnih.gov One of these compounds, 20x, demonstrated potent inhibitory activity, and its binding mode was confirmed by X-ray crystallography. nih.gov
Bacterial Topoisomerases: Novel bacterial topoisomerase inhibitors (NBTIs) that target DNA gyrase and topoisomerase IV are a promising class of antibacterial agents. nih.gov While various heterocyclic structures are being explored, some amide-bearing NBTIs have shown the ability to target human topoisomerase IIα as well. nih.gov
CYP51 Enzyme: The cytochrome P450 enzyme, sterol 14-α demethylase (CYP51), is a critical enzyme in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. nih.gov Azole drugs, including those incorporating a 1,3,4-oxadiazole moiety, function by binding to CYP51 and blocking ergosterol production. nih.gov One such oxadiazole derivative, UOSO13, was found to be a potent inhibitor of Candida albicans CaCYP51 with an IC₅₀ approximately 10 times lower than that of fluconazole, while showing high selectivity over the human homologue. nih.gov
Thymidylate Synthase (TS): As a key enzyme in DNA synthesis, TS is a well-established target in cancer chemotherapy. mdpi.com Hybrids containing 1,3,4-oxadiazole and 1,2,3-triazole moieties have been developed as TS inhibitors. mdpi.com Compounds from this class exhibited potent inhibition of the TS enzyme, with IC₅₀ values (e.g., 2.52 µM and 4.38 µM) significantly better than the standard drug pemetrexed (B1662193) (IC₅₀ = 6.75 µM). mdpi.com
Histone Deacetylase (HDAC): Certain 1,3,4-oxadiazole derivatives have been evaluated for their inhibitory effects against HDAC-8, indicating another potential avenue for the anti-cancer applications of this scaffold. nih.gov
Topoisomerase II: In addition to bacterial topoisomerases, human topoisomerase II is a target for cancer drugs. Some novel bacterial topoisomerase inhibitors have displayed off-target activity against human topoisomerase IIα. nih.gov
Telomerase: This enzyme is activated in the majority of cancer cells and is crucial for maintaining telomere length, which allows for uncontrolled cell proliferation. nih.gov Various 1,3,4-oxadiazole derivatives have been identified as potent telomerase inhibitors, with some quinolone-oxadiazole compounds showing IC₅₀ values as low as 0.8 µM. nih.govtmrjournals.com
Thymidine (B127349) Phosphorylase: Derivatives of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione have been assessed for their ability to inhibit the thymidine phosphorylase enzyme as part of their evaluation as anticancer agents. nih.gov
α-Amylase and α-Glucosidase: Inhibition of these carbohydrate-hydrolyzing enzymes is a key strategy for managing postprandial hyperglycemia in type II diabetes. nih.gov Numerous studies have reported on 1,3,4-oxadiazole derivatives as potent inhibitors of both α-amylase and α-glucosidase. nih.govnih.gov For example, one aryl derivative (compound 5g) showed strong α-amylase inhibition with an IC₅₀ of 13.09±0.06 µg/ml, comparable to the standard drug acarbose. nih.govnih.gov Similarly, a hydroxylated derivative (compound 5a) was a potent α-glucosidase inhibitor with an IC₅₀ of 12.27±0.41 µg/ml, nearly equivalent to the standard miglitol. nih.govnih.gov
The table below summarizes the inhibitory activities of various 1,3,4-oxadiazole derivatives against these key enzymes.
| Target Enzyme | Derivative Class | Inhibitory Concentration (IC₅₀) | Reference |
| CYP51 (C. albicans) | Oxadiazole derivative (UOSO13) | ~1 µg/mL | nih.gov |
| Telomerase | 2-(2,3-Dihydrobenzo[b] nih.govnih.govdioxin-6-yl)-5-(2-methylbenzylthio)-1,3,4-oxadiazole | 1.27 ± 0.05 µM | nih.gov |
| Telomerase | 3-(((2-Fluorophenyl) amino) methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione | 0.8 ± 0.1 µM | nih.gov |
| Telomerase | 2-chloropyridine-oxadiazole derivative | 2.3 ± 0.07 µM | nih.gov |
| Thymidylate Synthase | 1,3,4-Oxadiazole-1,2,3-triazole hybrid (Compound 12) | 2.52 µM | mdpi.com |
| Thymidylate Synthase | 1,3,4-Oxadiazole-1,2,3-triazole hybrid (Compound 13) | 4.38 µM | mdpi.com |
| Thymidylate Synthase | Thiazolidinedione-1,3,4-oxadiazole hybrid (Compound 9) | 1.67 µM | nih.gov |
| α-Amylase | 2-thione-1,3,4-oxadiazole aryl derivative (Compound 5g) | 13.09 ± 0.06 µg/mL | nih.govnih.gov |
| α-Glucosidase | 2-thione-1,3,4-oxadiazole hydroxylated derivative (Compound 5a) | 12.27 ± 0.41 µg/mL | nih.govnih.gov |
Lipoteichoic Acid (LTA) Biosynthesis Inhibition via Specific Protein Binding (PgcA, PgsA)
Certain oxadiazole-containing compounds have been identified as inhibitors of lipoteichoic acid (LTA) biosynthesis in Gram-positive bacteria, a crucial pathway for their growth and virulence. mdpi.com One such derivative, HSGN-94, a compound containing the 1,3,4-oxadiazole core, has been shown to inhibit the biosynthesis of LTA in Staphylococcus aureus. researchgate.net The mechanism of action involves binding to the α-phosphoglucomutase PgcA. researchgate.net PgcA is a key enzyme in the LTA synthesis pathway, responsible for converting glucose-6-phosphate to glucose-1-phosphate. nih.govnih.gov By binding to PgcA, these compounds disrupt the production of UDP-glucose, a necessary precursor for the glycolipid anchor (Glc2-DAG) of LTA. researchgate.netnih.gov Furthermore, studies have indicated that these oxadiazole compounds can also lead to the downregulation of PgsA, another essential protein in the LTA pathway. researchgate.net This dual action on key proteins in the LTA biosynthesis pathway highlights a specific molecular mechanism for the antibacterial activity of these derivatives. researchgate.net
Cellular and Subcellular Mechanistic Insights
Disruption of Bacterial Cell Membrane Integrity
The effect of 1,3,4-oxadiazole derivatives on the bacterial cell membrane appears to be specific to the derivative's structure. Research on some 1,3,4-oxadiazole derivatives (referred to as OZE-I, OZE-II, and OZE-III) demonstrated that their antibacterial activity was not associated with the physical disruption of the cell membrane. nih.gov In tests using Sytox Green, a dye that only enters cells with compromised membranes, bacteria treated with high concentrations of these compounds showed no uptake of the dye. nih.gov
Conversely, other studies on different derivatives have shown direct membrane damage. For instance, scanning electron microscopy (SEM) analysis of Xanthomonas oryzae pv. oryzae treated with the 1,3,4-oxadiazole derivative 4a-2 revealed that the compound caused the cell membrane to rupture and deform. mdpi.com At a concentration of 50 µg/mL, most cell membranes were observed to be wrinkled and ruptured, in contrast to the smooth, intact cells of the control group. mdpi.com Similarly, a study on the 1,2,4-oxadiazole (B8745197) derivative OX11 showed that it caused significant damage to the cell wall of E. coli, resulting in a loss of integrity and the oozing of cytosolic contents. nih.govresearchgate.net This suggests that while not a universal mechanism for all compounds in this class, direct membrane disruption is a viable mode of action for specific this compound derivatives.
Inhibition of Bacterial Biofilm Formation
Derivatives of 1,3,4-oxadiazole have demonstrated significant efficacy in preventing the formation of bacterial biofilms, which are a critical factor in chronic infections and antibiotic resistance. nih.govacs.org Studies on three such derivatives (OZE-I, OZE-II, and OZE-III) showed they inhibited S. aureus biofilm formation in a dose-dependent manner. nih.gov The concentrations required to inhibit biofilm formation for these compounds ranged from 8 to 32 μg/ml. nih.gov
Notably, compounds that function as LTA biosynthesis inhibitors, such as the N-(1,3,4-oxadiazol-2-yl)benzamide derivatives HSGN-94 and HSGN-189, also exhibit potent anti-biofilm activity against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). nih.gov These compounds were found to have minimum biofilm inhibitory concentrations (MBICs) as low as 0.0625 µg/mL for MRSA and 0.5 µg/mL for VRE, values that are well below the compounds' minimum inhibitory concentrations for planktonic growth. nih.gov Other oxadiazole-sulfonamide based compounds, such as OX7 and OX11, have also been shown to disrupt biofilm formation, achieving between 92% and 100% reduction in biofilm. nih.govacs.org
| Compound | Target Organism | Biofilm Inhibitory Concentration (BIC/MBIC) | Reference |
|---|---|---|---|
| OZE-I | S. aureus USA300 | 16 µg/ml | nih.gov |
| OZE-II | S. aureus USA300 | 8 µg/ml | nih.gov |
| OZE-III | S. aureus USA300 | 16 µg/ml | nih.gov |
| HSGN-94 | MRSA | As low as 0.0625 µg/mL | nih.gov |
| HSGN-189 | VRE | As low as 0.5 µg/mL | nih.gov |
Effects on Bacterial Growth Rate and DNA Replication
Substituted 1,3,4-oxadiazole derivatives exhibit potent antibacterial activity by affecting bacterial growth and, in some cases, targeting DNA replication. nih.govnih.gov Several derivatives have demonstrated bactericidal, rather than bacteriostatic, activity. nih.govnih.gov For example, three 1,3,4-oxadiazole derivatives (OZE-I, OZE-II, OZE-III) showed minimum inhibitory concentrations (MICs) ranging from 4 to 32 μg/ml against various S. aureus strains and were capable of killing the bacterial cells within 24 hours at a concentration four times their MIC. nih.gov
Growth curve assays further validate the growth-inhibiting properties of these compounds. acs.org The oxadiazole-sulfonamide based compound OX11 was shown to completely prevent the growth of tested bacterial strains at its MIC, 2x MIC, and 4x MIC concentrations over a 24-hour period. acs.org A proposed mechanism of action for some of these derivatives is the inhibition of essential enzymes involved in DNA replication. nih.gov Certain 1,3,4-oxadiazole derivatives have been identified as inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for the process of DNA replication in bacteria. nih.gov
| Compound Series/Name | Target Organism(s) | Minimum Inhibitory Concentration (MIC) Range | Reference |
|---|---|---|---|
| OZE-I, OZE-II, OZE-III | S. aureus strains | 4–32 µg/ml | nih.gov |
| OX7 | P. aeruginosa, E. coli, S. pneumoniae | 15.75–31.25 µg/mL | acs.org |
| OX11 | P. aeruginosa, E. coli, S. pneumoniae | 15.75 µg/mL | acs.org |
| HSGN-189 | MRSA | 0.25 µg/mL | researchgate.netnih.gov |
Biotransformation and Metabolite Profiling of 4 5 Methyl 1,3,4 Oxadiazole 2 Yl Benzenesulfonamide
Identification and Synthesis of Biotransformation Products
Investigations into the biotransformation of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide have led to the identification of several key metabolites. rrpharmacology.ru These products of metabolic processes were initially detected in biological fluids of laboratory animals, specifically Wistar rats and Soviet Chinchilla rabbits, following intraperitoneal administration of the parent compound. rrpharmacology.ruresearchgate.net
The primary biotransformation products identified are:
N-hydroxy-4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide (M2) rrpharmacology.rucyberleninka.ru
4-(5-(hydroxymethyl)-1,3,4-oxadiazole-2-yl)-benzenesulfonamide (M1) rrpharmacology.rucyberleninka.ru
In addition to these metabolites, 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonic acid was also detected. rrpharmacology.ru However, it was determined that this substance is not a direct enzymatic metabolite but rather a decomposition product of the N-hydroxy metabolite that forms in urine samples during the collection process. rrpharmacology.ruresearchgate.net
To confirm the structures of these identified metabolites, they were chemically synthesized. rrpharmacology.ru The successful synthesis of these compounds allowed for a direct comparison with the biological samples. The structures of the synthesized substances were rigorously confirmed using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry. researchgate.net The synthesized metabolites were then used as reference standards in subsequent analytical procedures to definitively identify and quantify the metabolites in biological matrices. rrpharmacology.ruresearchgate.net
| Identified Biotransformation Product | Abbreviation | Method of Identification | Confirmation |
| N-hydroxy-4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | M2 | HPLC-MS/MS | Comparison with synthesized standard, NMR, High-Resolution Mass Spectrometry |
| 4-(5-(hydroxymethyl)-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | M1 | HPLC-MS/MS | Comparison with synthesized standard, NMR, High-Resolution Mass Spectrometry |
| 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonic acid | - | HPLC-MS/MS | Identified as a decomposition product of M2 |
Elucidation of Metabolic Pathways and Reaction Mechanisms
The formation of the identified metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide (also known as ODASA) points to two primary metabolic pathways. cyberleninka.ru These pathways involve enzymatic modifications of the parent molecule.
The principal metabolic reactions are:
Hydroxymethylation: This pathway involves the hydroxylation of the methyl group on the oxadiazole ring of ODASA, leading to the formation of 4-(5-(hydroxymethyl)-1,3,4-oxadiazole-2-yl)-benzenesulfonamide (M1). cyberleninka.ru This metabolite is considered the main metabolite of the studied compound. cyberleninka.ru
N-hydroxylation: This reaction involves the hydroxylation of the sulfonamide group, resulting in the formation of N-hydroxy-4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide (M2). cyberleninka.ru The formation of N-hydroxysulfonamides is a known metabolic pathway for structurally similar compounds. rrpharmacology.ru
A decomposition pathway was also observed, where the N-hydroxy metabolite (M2) is unstable and can decompose to form 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonic acid, particularly in urine samples during collection. rrpharmacology.ruresearchgate.net N-hydroxy metabolites are often highly reactive and can be challenging to detect in biological media due to their tendency to decompose rapidly. rrpharmacology.ru
| Metabolic Pathway | Reaction Mechanism | Resulting Product |
| Hydroxymethylation | Hydroxylation of the methyl group of the oxadiazole cycle | 4-(5-(hydroxymethyl)-1,3,4-oxadiazole-2-yl)-benzenesulfonamide (M1) |
| N-hydroxylation | Hydroxylation of the sulfonamide group | N-hydroxy-4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide (M2) |
| Decomposition | Decomposition of the N-hydroxy metabolite | 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonic acid |
Advanced Analytical Techniques for Metabolite Detection and Characterization
The identification and characterization of the metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide were accomplished using advanced analytical techniques. The primary method employed was High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) . rrpharmacology.ruresearchgate.net
This powerful technique allows for the separation of different compounds in a complex mixture (such as plasma or urine) via HPLC, followed by their detection and structural elucidation using tandem mass spectrometry. The HPLC-MS/MS method was developed and validated for the sensitive determination of the parent drug and its metabolites in animal plasma. cyberleninka.ru The validation range for the analytical method was 2-2000 ng/mL for the parent compound and M1, and 0.5-500.0 ng/mL for the more reactive M2 metabolite. cyberleninka.ru
The final confirmation of the metabolite structures was achieved by comparing the analytical data from the biological samples with that of the synthesized reference standards. rrpharmacology.ru This comparison included matching the retention time in the HPLC system, the ratio of chromatographic peak areas at the main Multiple Reaction Monitoring (MRM) transitions, and the mass spectra, which provided a complete and accurate identification of the biotransformation products. rrpharmacology.ruresearchgate.net
| Analytical Technique | Application | Key Findings |
| HPLC-MS/MS | Identification and quantification of the parent drug and its metabolites in plasma and urine. | Developed a fast and sensitive method for determination. cyberleninka.ru |
| NMR Spectroscopy | Structural confirmation of synthesized metabolites. | Confirmed the chemical structure of the synthesized reference compounds. researchgate.net |
| High-Resolution Mass Spectrometry | Structural confirmation of synthesized metabolites. | Provided precise mass data to confirm the elemental composition of the synthesized compounds. researchgate.net |
Advanced Research Directions and Future Perspectives in 5 Methyl 1,3,4 Oxadiazole 2 Sulfonamide Research
Rational Design and Optimization of Next-Generation Analogues
Rational drug design for analogues of 5-methyl-1,3,4-oxadiazole-2-sulfonamide focuses on optimizing potency, selectivity, and pharmacokinetic properties through targeted chemical modifications. A key example of a closely related and well-studied analogue is 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide (ODASA), a selective inhibitor of carbonic anhydrase II (CAII). rrpharmacology.ruresearchgate.net Preclinical research on ODASA has been instrumental in identifying its primary metabolites, providing crucial data for the design of improved next-generation compounds. researchgate.net
Biotransformation studies have identified two major metabolites: N-hydroxy-4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and 4-(5-(hydroxymethyl)-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. rrpharmacology.rurrpharmacology.ru The formation of these metabolites through hydroxylation of the sulfonamide group and the methyl group, respectively, highlights key sites of in vivo modification. researchgate.net This knowledge allows medicinal chemists to design new analogues where these positions are modified to enhance metabolic stability, potentially leading to improved bioavailability and duration of action.
Furthermore, research into other 1,3,4-oxadiazole (B1194373) derivatives possessing a sulfonamide moiety has revealed important structure-activity relationships (SAR) for antiproliferative activity. nih.gov A study that synthesized and screened a series of these compounds against a panel of 58 human cancer cell lines found that the nature of the substituent on the sulfonamide group significantly influences biological activity. nih.gov Specifically, an analogue featuring a p-methoxybenzenesulfonamido moiety demonstrated the highest mean percentage of growth inhibition across the entire cell line panel, showing potent activity against leukemia, melanoma, and breast cancer cell lines. nih.gov
| Compound/Analogue | Modification/Feature | Key Research Finding | Potential Impact on Design |
|---|---|---|---|
| 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide (ODASA) | Parent compound | Identified as a selective carbonic anhydrase II inhibitor. rrpharmacology.ruresearchgate.net | Provides a validated starting point for developing inhibitors of specific enzymes. |
| N-hydroxy-4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Metabolite of ODASA | Product of biotransformation via hydroxylation of the sulfonamide group. researchgate.netrrpharmacology.ru | Informs design of analogues with increased metabolic stability by modifying the sulfonamide group. |
| 4-(5-(hydroxymethyl)-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Metabolite of ODASA | Product of biotransformation via hydroxylation of the methyl group. researchgate.netrrpharmacology.ru | Suggests that modifying the 5-methyl position could alter the pharmacokinetic profile. |
| 1,3,4-Oxadiazole with p-methoxybenzenesulfonamido moiety | Analogue with specific substitution | Showed broad-spectrum antiproliferative activity against multiple cancer cell lines. nih.gov | Highlights the importance of the sulfonamide substituent for enhancing anticancer efficacy. |
Hybridization Strategies with Other Pharmacophores for Multi-Targeted Bioactivity
Molecular hybridization is a powerful strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with the potential to interact with multiple biological targets. This approach is particularly promising for treating complex diseases where modulating a single target is insufficient. The 1,3,4-oxadiazole nucleus is a versatile scaffold for developing such hybrid agents due to its favorable chemical properties and its presence in a wide range of biologically active compounds. nih.govnih.gov
Researchers have successfully designed and synthesized hybrid molecules that incorporate the 1,3,4-oxadiazole ring to achieve multi-targeted bioactivity, including anticonvulsant and antimicrobial effects. nih.govmdpi.com
Anticonvulsant Hybrids: In one study, a series of phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamide hybrids were designed and synthesized. nih.gov These compounds were developed to possess the necessary pharmacophoric features to act as agonists for the benzodiazepine (B76468) (BZD) binding site of the GABAA receptor. The most potent of these hybrids demonstrated significant anticonvulsant activity in animal models, confirming their potential as multi-featured candidates for epilepsy treatment. nih.gov
Antimicrobial Hybrids: The 1,3,4-oxadiazole moiety has been hybridized with other antimicrobial agents, such as fluoroquinolones. mdpi.com These hybrids have shown good to excellent activity against both Gram-positive and Gram-negative bacteria, with some acting as DNA gyrase inhibitors. mdpi.com Another strategy involves creating hybrids with other heterocyclic systems, such as imidazole (B134444). The synthesis of molecules containing both imidazole and 1,3,4-oxadiazole rings has been reported, aiming to combine the biological activities associated with each heterocycle. mdpi.com The 1,3,4-oxadiazole core is recognized for its wide array of biological activities, making it an excellent candidate for hybridization. nih.gov
| Hybrid Structure Component | Second Pharmacophore | Targeted Bioactivity | Mechanism/Target |
|---|---|---|---|
| Phenoxyphenyl-1,3,4-oxadiazole | Thio-N-phenylacetamide | Anticonvulsant. nih.gov | Benzodiazepine (BZD) receptor agonist. nih.gov |
| 1,3,4-Oxadiazole | Fluoroquinolone-piperazine | Antibacterial. mdpi.com | DNA gyrase inhibition. mdpi.com |
| 1,3,4-Oxadiazole | Naphthofuran | Antibacterial and antifungal. mdpi.com | General antimicrobial. |
| 1,3,4-Oxadiazole | Imidazole | Antimicrobial, anticancer. mdpi.com | Combines the broad bioactivity of both heterocycles. mdpi.com |
Integration of Multi-Omics Data in Comprehensive Mechanistic Understanding
While significant progress has been made in synthesizing and evaluating analogues of this compound, a deep and comprehensive understanding of their molecular mechanisms of action remains a key area for future research. The integration of multi-omics data—combining genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level approach to unravel the complex biological responses to these compounds. nih.gov
Multi-omics strategies allow for a holistic view of how a drug candidate affects cellular pathways and networks, moving beyond the limitation of single-target analysis. nih.gov Although specific multi-omics studies on this compound have not yet been extensively published, this approach represents a critical future direction for the field.
Transcriptomics: By analyzing changes in the entire set of RNA transcripts (the transcriptome) in cells or tissues treated with a 1,3,4-oxadiazole sulfonamide analogue, researchers can identify which genes are up- or down-regulated. This can reveal the cellular pathways that are modulated by the compound, providing clues about its mechanism of action and potential off-target effects. nih.gov
Proteomics: Proteomics involves the large-scale study of proteins, including their expression levels, modifications, and interactions. nih.gov Applying proteomics can identify the direct protein targets of a compound. Furthermore, it can reveal downstream changes in protein expression that result from the compound's activity, offering a more complete picture of its functional impact within the cell. mdpi.com
The true power of this approach lies in the integrated analysis of these datasets. nih.gov For instance, by correlating transcriptomic and proteomic data, researchers can determine whether changes in gene expression translate to corresponding changes in protein levels. This integrated analysis can provide a comprehensive map of the molecular disturbances caused by the compound, leading to the identification of robust biomarker signatures and a more profound understanding of its therapeutic and any potential toxic effects. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Methyl-1,3,4-oxadiazole-2-sulfonamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between 5-methyl-1,3,4-oxadiazole-2-thiol and a sulfonyl chloride derivative. Key steps include:
- Base selection : Use triethylamine or pyridine to neutralize HCl generated during sulfonamide bond formation .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity at 0–25°C .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) ensures high purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H NMR : Confirm sulfonamide NH proton (δ 8.5–9.5 ppm) and oxadiazole methyl group (δ 2.5–3.0 ppm) .
- EI-MS : Identify molecular ion peaks ([M]+) and fragmentation patterns to verify substituent stability .
- IR spectroscopy : Detect sulfonamide S=O stretches (1350–1150 cm⁻¹) and C-N vibrations (1250–1020 cm⁻¹) .
Q. How can researchers design experiments to evaluate the antibacterial activity of derivatives?
- Methodological Answer :
- Strain selection : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
- Assay protocol : Perform broth microdilution (MIC determination) with 96-well plates, comparing inhibition zones to standard antibiotics .
- Control experiments : Include sulfamethoxazole as a positive control and solvent-only negative controls .
Advanced Research Questions
Q. What methodologies are employed in molecular docking studies to assess anti-proliferative potential?
- Methodological Answer :
- Target selection : Dock derivatives against cancer-related enzymes (e.g., carbonic anhydrase IX) using AutoDock Vina .
- Parameter optimization : Adjust grid box dimensions to cover the enzyme active site and validate poses with RMSD <2.0 Å .
- SAR analysis : Correlate substituent electronegativity (e.g., electron-withdrawing groups) with binding affinity .
Q. How do crystallographic studies contribute to understanding structural stability?
- Methodological Answer :
- Single-crystal X-ray diffraction : Resolve hydrogen bonding (e.g., N–H⋯N interactions between oxadiazole and sulfonamide groups) .
- Packing analysis : Calculate intermolecular distances (<3.5 Å) to predict thermal stability and solubility .
Q. What strategies resolve contradictions in biological activity data across derivatives?
- Methodological Answer :
- Meta-analysis : Compare MIC values across studies, normalizing for assay conditions (e.g., inoculum size, incubation time) .
- Computational validation : Use QSAR models to identify outliers caused by unaccounted variables (e.g., lipophilicity) .
Q. How do substituents on the oxadiazole ring influence reactivity and bioactivity?
- Methodological Answer :
- Electron-deficient substituents : Enhance electrophilicity for nucleophilic attacks in synthesis .
- Bulkier groups : Reduce antibacterial efficacy due to steric hindrance in target binding .
Q. What are best practices for handling and storage to ensure reproducibility?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
